N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cycloaddition of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Chemical Reactions Analysis
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can be compared to other triazole derivatives, such as:
1,2,4-Triazole: This isomer has different substitution patterns and exhibits distinct biological activities.
1,5-Disubstituted triazoles: These compounds are synthesized using different catalysts and methods, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and have shown potential as anticancer agents.
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide stands out due to its unique substitution pattern and the specific biological activities it exhibits.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-13-9-10-17(11-14(13)2)23-15(3)18(21-22-23)19(24)20-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,24) |
InChI Key |
HKYKOLQIRUSVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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